Tartrazine is synthesized from aromatic compounds through chemical processes involving diazotization and coupling reactions. The primary source for its production includes aniline derivatives, which undergo a series of reactions to form the final dye product.
Tartrazine is classified as an azo dye, specifically a water-soluble synthetic dye. It is designated with the E number E102 in food labeling and is known for its bright yellow color. The compound is regulated in many countries due to potential allergic reactions in sensitive individuals.
The synthesis of Tartrazine typically involves several steps:
A common method for synthesizing Tartrazine involves the following steps:
The molecular formula of Tartrazine is , and it has a complex structure featuring multiple functional groups including sulfonic acid groups, which enhance its solubility in water.
Tartrazine can undergo various chemical reactions including:
For instance, in spectrophotometric methods, Tartrazine's reaction with copper(II) ions leads to the formation of a colored complex that can be quantitatively measured at specific wavelengths (e.g., 332 nm) using UV-visible spectroscopy .
The mechanism of action for Tartrazine primarily involves its interaction with biological systems when ingested. In food products, it provides color but may also elicit allergic responses in some individuals. Its metabolism involves reduction and conjugation processes in the liver.
Studies indicate that Tartrazine can lead to the release of histamines in sensitive individuals, potentially causing allergic reactions such as urticaria or asthma exacerbations.
Tartrazine has several applications beyond food coloring:
Tartrazine acid induces systemic oxidative stress through reactive oxygen species (ROS) overproduction and antioxidant depletion. In vivo studies demonstrate that tartrazine acid exposure (7.5 mg/kg for 30 days) significantly elevates hepatic malondialdehyde (MDA) and nitric oxide (NO) in Wistar rats, while depleting total antioxidant capacity by 57.5% compared to controls [2]. The metabolic reduction of its azo bond (–N=N–) by intestinal microflora generates sulfanilic acid and aminopyrazolone, which undergo further oxidation to produce superoxide anions and hydrogen peroxide [2] [4]. This ROS surge triggers lipid peroxidation, quantified by increased thiobarbituric acid reactive substances (TBARS) in neural tissues of zebrafish embryos (50 mg/L exposure), alongside 60–70% reductions in superoxide dismutase and catalase activities [3] [10]. The oxidative cascade damages cellular membranes and organelles, establishing a foundation for multisystem toxicity.
Table 1: Oxidative Stress Biomarkers in Rats Exposed to Tartrazine Acid
| Biomarker | Control Group | Tartrazine-Treated Group | Change (%) |
|---|---|---|---|
| Malondialdehyde (nM/ml) | 17.33 ± 2.03 | 46.67 ± 5.61 | +169% |
| Nitric oxide (µM/l) | 16.67 ± 2.85 | 41.0 ± 3.79 | +146% |
| Total antioxidants (mM/l) | 66.67 ± 4.63 | 28.33 ± 4.06 | -57.5% |
Source: Data from Himri et al. [2]
Mitochondria are primary targets of tartrazine acid toxicity, with exposure disrupting electron transport chain integrity and inducing intrinsic apoptosis. Zebrafish embryos exposed to environmentally relevant concentrations (50 mg/L) exhibit mitochondrial fission/fusion imbalances, evidenced by 2.5-fold upregulation of fis1 (fission gene) and suppression of mfn2 and opa1 (fusion genes) [10]. This dysregulation increases mitochondrial membrane permeability, facilitating cytochrome c release. Subsequent caspase-3 activation occurs alongside altered Bcl-2 family protein expression: pro-apoptotic Bax increases 3-fold while anti-apoptotic Bcl-2 decreases by 70% in neural tissues [3] [10]. In human cell lines (HepG2, A549), tartrazine acid (20–80 μM) activates p53 pathways, initiating caspase-dependent DNA fragmentation. The apoptotic cascade is ROS-mediated, as antioxidant co-treatment (e.g., vitamin E) significantly attenuates cell death [5] [8].
Hepatic and renal tissues bio-transform tartrazine acid via reductive cleavage and conjugation, generating reactive intermediates. Intestinal microflora reduce the azo bond, producing sulfanilic acid and aminopyrazolone derivatives, which are absorbed more efficiently than the parent compound [2] [4]. These metabolites undergo further oxidation by hepatic cytochrome P450 enzymes, generating electrophilic quinones that deplete glutathione reserves. In vitro models using human hepatocytes (HepG2) confirm covalent binding of tartrazine acid metabolites to cellular proteins, forming adducts that compromise function [5]. Renal excretion of these metabolites induces tubular stress, correlating with elevated creatinine (100% increase) and urea (20.4% increase) in rat serum after 30-day exposure [2]. The biotransformation process thus converts tartrazine acid into directly cytotoxic agents.
Tartrazine acid compromises genomic stability through direct DNA interaction and epigenetic modulation. Comet assays reveal 40–60% increases in tail moment (indicating DNA fragmentation) in human keratinocytes (HaCaT), hepatocytes (HepG2), and lung adenocarcinoma (A549) cells after 24-hour exposure (40–80 μM) [5]. In vivo, tartrazine acid (7.5 mg/kg) induces chromosomal aberrations in Allium cepa root cells, including bridges, fragments, and micronuclei [9]. Epigenetic alterations include dose-dependent upregulation of DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) and histone deacetylases (HDAC5, HDAC6) by 2.5–4.0-fold in human cell lines, promoting tumor-suppressor gene hypermethylation [5]. Though non-mutagenic in Salmonella assays, tartrazine acid causes oxidative DNA base modifications in mammalian cells, evidenced by 8-hydroxydeoxyguanosine adduct formation [9].
Tartrazine acid disrupts neurodevelopment and synaptic signaling via oxidative and mitochondrial pathways. Zebrafish embryos (96-hpf) exposed to 50 mg/L tartrazine acid exhibit 70% reduction in locomotion, delayed escape responses, and altered thigmotaxis, indicating motor neuron dysfunction [3] [10]. Mechanistically, tartrazine acid inhibits acetylcholinesterase (AChE) activity by 30–40%, increasing synaptic acetylcholine and disrupting neuromuscular transmission [10]. Dopaminergic systems are impaired through tyrosine hydroxylase suppression, reducing dopamine synthesis by 50% in rat models [3]. Additionally, tartrazine acid upregulates pro-inflammatory cytokines (nfkb, il1b 2.5-fold) in zebrafish neural tissues, exacerbating neurotoxicity [10]. These alterations correlate with apoptosis in cerebral and cerebellar regions, diminishing brain-derived neurotrophic factor (bdnf) expression critical for synaptic plasticity [7] [10].
Table 2: Neurobehavioral Effects of Tartrazine Acid in Zebrafish Embryos
| Endpoint | Control | 50 mg/L Exposure | Change (%) |
|---|---|---|---|
| Locomotion (cm/min) | 12.3 ± 1.2 | 3.7 ± 0.8 | -70% |
| Acetylcholinesterase activity (U/mg) | 8.9 ± 0.7 | 5.3 ± 0.5 | -40% |
| bdnf expression (fold) | 1.0 ± 0.1 | 0.4 ± 0.05 | -60% |
| Dopamine (ng/mg tissue) | 1.8 ± 0.2 | 0.9 ± 0.1 | -50% |
Source: Haridevamuthu et al. [10]
Tartrazine acid’s toxicological profile arises from interconnected molecular insults: ROS generation initiates mitochondrial apoptosis and metabolic byproducts covalently modify biomolecules, while epigenetic dysregulation and direct DNA damage create genomic instability. Neurotoxicity emerges from neurotransmitter disruption and neurodevelopmental gene suppression. These mechanisms collectively illustrate tartrazine acid’s capacity to induce multisystem toxicity at environmentally relevant concentrations.
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